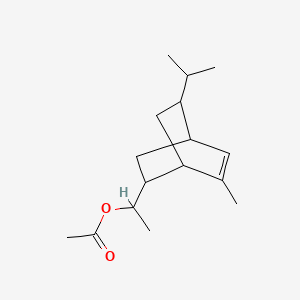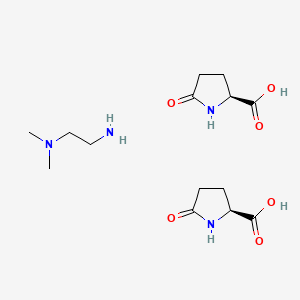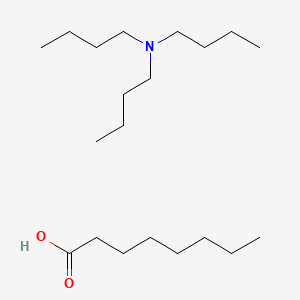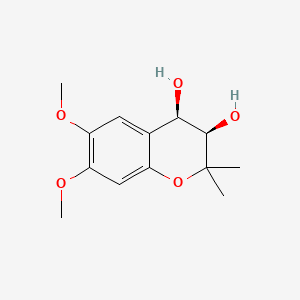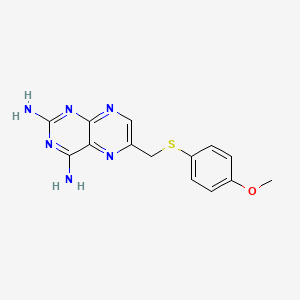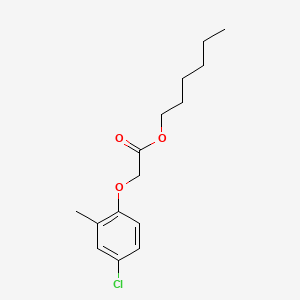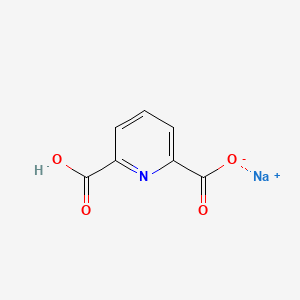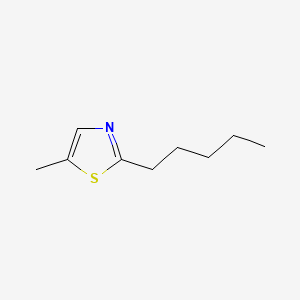
5-Methyl-2-pentylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-pentylthiazole is an organic compound belonging to the class of 2,5-disubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2 and 5. The molecular formula of this compound is C9H15NS, and it has a molecular weight of 169.287 g/mol . This compound is known for its distinct odor and is often used in flavor and fragrance industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-pentylthiazole typically involves the reaction of appropriate thiazole precursors with alkylating agents. One common method includes the alkylation of 2-aminothiazole with 1-bromo-5-methylpentane under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-pentylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, especially at the 2 and 5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated thiazoles.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-pentylthiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor profile.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-pentylthiazole involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane integrity of microorganisms. The compound’s aromaticity and reactive positions allow it to participate in various biochemical pathways, potentially inhibiting enzymes or blocking receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
2-Methylthiazole: Another thiazole derivative with similar chemical properties but different applications.
5-Ethyl-2-methylthiazole: Shares structural similarities but has distinct odor and flavor characteristics.
2,5-Dimethylthiazole: Known for its use in flavoring agents and has a different substitution pattern on the thiazole ring.
Uniqueness: 5-Methyl-2-pentylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain at the 2-position differentiates it from other thiazole derivatives, making it particularly valuable in the flavor and fragrance industry .
Eigenschaften
CAS-Nummer |
86290-21-3 |
|---|---|
Molekularformel |
C9H15NS |
Molekulargewicht |
169.29 g/mol |
IUPAC-Name |
5-methyl-2-pentyl-1,3-thiazole |
InChI |
InChI=1S/C9H15NS/c1-3-4-5-6-9-10-7-8(2)11-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
NEZJGDWWXKETPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC=C(S1)C |
Siedepunkt |
262.00 °C. @ 760.00 mm Hg |
melting_point |
114.00 °C. @ 760.00 mm Hg |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


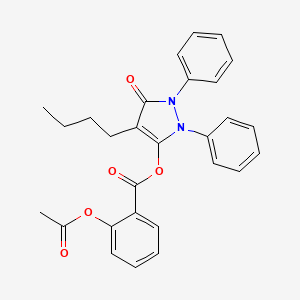
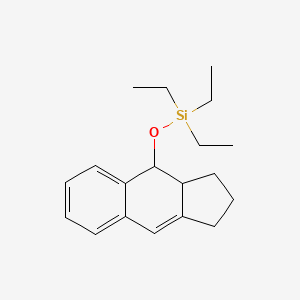
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
